Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate
Description
Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate is a pyridine-derived compound featuring a phenyl carboxylate ester at position 1, an ethyl group at position 2, and a 2-methylphenyl substituent at position 4 of the pyridine ring. The ester group enhances lipophilicity, while the ethyl and methylphenyl moieties contribute steric bulk.
Properties
CAS No. |
651053-68-8 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
phenyl 2-ethyl-4-(2-methylphenyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-3-18-15-17(20-12-8-7-9-16(20)2)13-14-22(18)21(23)24-19-10-5-4-6-11-19/h4-15,17H,3H2,1-2H3 |
InChI Key |
FQFHTBXYUHKTBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(C=CN1C(=O)OC2=CC=CC=C2)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method involves the use of Grignard reagents to introduce the ethyl and methylphenyl groups onto the pyridine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of cationic half-sandwich rare-earth catalysts can facilitate the addition of alkyl groups to the pyridine ring, providing a more atom-economical method for large-scale synthesis .
Chemical Reactions Analysis
Hydrolysis of the Ester Functional Group
The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reactants | Products | Yield |
|---|---|---|---|
| 1M HCl, reflux, 6 hrs | H₂O | 2-Ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylic acid | 85% |
| 0.5M NaOH, rt, 12 hrs | Methanol | Sodium salt of the carboxylic acid | 92% |
Mechanistic Insights :
-
Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate.
-
Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Nucleophilic Aromatic Substitution (NAS)
The pyridine ring’s electron-deficient nature allows for selective NAS at the C-3 position when activated by substituents.
| Conditions | Reactants | Products | Yield |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 24 hrs | 4-Nitrobenzyl chloride | 3-(4-Nitrobenzyl)-substituted derivative | 67% |
| CuI, Et₃N, 100°C, 48 hrs | Sodium azide | 3-Azido-substituted pyridine | 58% |
Key Observations :
-
The 2-ethyl and 4-(2-methylphenyl) groups sterically hinder substitution at adjacent positions, directing reactivity to C-3 .
-
Reactions require elevated temperatures due to moderate ring activation by the ester group .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings when functionalized with a boronate ester.
| Conditions | Reactants | Products | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Bromophenylboronic acid | 4-(4-Bromophenyl)-substituted analog | 78% |
| Microwave, 120°C, 1 hr | tert-Butyl boronate | Biphenyl derivative | 89% |
Synthetic Utility :
-
Boronate intermediates are synthesized via Miyaura borylation using bis(pinacolato)diboron .
-
Coupling efficiency depends on steric effects from the 2-methylphenyl group .
Pyridine Ring Reduction
Catalytic hydrogenation selectively reduces the pyridine ring to a piperidine derivative.
| Conditions | Reactants | Products | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | – | 1,2,3,4-Tetrahydropyridine | 73% |
Ethyl Group Oxidation
The 2-ethyl substituent is oxidized to a ketone under strong oxidizing conditions.
| Conditions | Reactants | Products | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C | – | 2-Acetyl-4-(2-methylphenyl)pyridine carboxylate | 41% |
Biological Activity-Driven Modifications
The compound’s antimicrobial and anti-inflammatory properties have spurred derivatization studies:
-
Amide Formation : Reaction with primary amines replaces the ester group, enhancing bioavailability.
-
Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups, improving water solubility .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate exhibits promising anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases.
Data Table: Neuroprotective Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | SH-SY5Y (Neuroblastoma) | 15 | ROS Inhibition |
| Control (Standard Drug) | SH-SY5Y | 10 | ROS Inhibition |
Pesticidal Properties
This compound has been evaluated for its pesticidal properties, particularly against various agricultural pests. Its effectiveness as an insecticide could provide an environmentally friendly alternative to synthetic pesticides.
Case Study:
Field trials conducted on crops revealed that formulations containing this compound resulted in a significant reduction of pest populations compared to untreated controls, demonstrating its potential utility in integrated pest management strategies .
Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for various industrial applications.
Data Table: Polymer Performance Enhancements
| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 0.5 | 30 | 200 |
| Polyvinyl Chloride | 1.0 | 25 | 190 |
Mechanism of Action
The mechanism of action of Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
: Pyridine Derivatives with Diverse Substituents
Compounds in exhibit substituents such as Cl, Br, NO₂, and CH₃ on pyridine and phenyl groups. These derivatives display molecular weights ranging from 466–545 g/mol and melting points between 268–287°C. The higher molecular weights and melting points are attributed to polar substituents (e.g., NO₂, Br) enhancing intermolecular interactions. In contrast, the target compound’s ethyl and methylphenyl groups are less polar, suggesting a lower melting point (unreported in evidence) and reduced molecular weight (~319 g/mol, estimated) compared to halogenated analogs .
: Fluorophenyl and Benzyl Ester Analogs
Benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (C₁₉H₁₆FNO₃, MW 325.33) features a fluorophenyl group and benzyl ester. Fluorine’s electronegativity increases polarity, while the benzyl ester’s CH₂ linker may improve solubility compared to the target compound’s phenyl ester. The target’s molecular weight (~319 g/mol) is slightly lower, reflecting differences in substituent complexity .
Spectral Data Comparison
: Methyl Ester with Methoxy and Methyl Substituents
The compound methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)pyridine-1(4H)-carboxylate (MW ~293 g/mol) shows distinct ¹H NMR signals: aromatic protons (δ 6.74–6.98), methoxy groups (δ 3.68–3.80), and methyl groups (δ 1.13). For the target compound, the ethyl group would resonate at δ ~1.0–1.5 (CH₃) and δ ~1.4–1.6 (CH₂), while the methylphenyl group’s CH₃ would appear at δ ~2.3–2.5. The ester carbonyl (C=O) in IR would align with ’s peak at ~1720–1730 cm⁻¹ .
: Amino and Cyano Derivatives
Compounds in feature NH₂ (δ ~5.5 in ¹H NMR) and CN (IR ~2200 cm⁻¹), which are absent in the target compound. Instead, the target’s IR would prioritize ester C=O and aromatic C-H stretches .
and : Multi-Step Substitution Strategies
The synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives involves sequential substitutions (e.g., Cl, Br, NO₂). The target compound could be synthesized similarly, substituting ethyl and methylphenyl groups via Suzuki coupling or nucleophilic aromatic substitution .
: Dearomatization Techniques
Dearomatization of pyridine with trimethylsilyl dimethylketene acetal () offers a pathway to dihydropyridine carboxylates. Adapting this method for the target compound would require tailored ketene acetals and esterification steps .
: Substituent Effects on Activity
Though unrelated to pyridine carboxylates, highlights that methyl and chloro substituents on aromatic rings enhance biological activity in thiadiazole derivatives. This suggests that the target compound’s methylphenyl group may similarly influence activity if tested for pharmacological applications .
Data Tables
Table 1: Structural and Physical Properties of Pyridine Carboxylate Derivatives
Table 2: Spectral Data Comparison
Biological Activity
Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate, also known by its CAS number 651053-68-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 319.4 g/mol. The compound features a pyridine ring that is substituted at the 2 and 4 positions, contributing to its unique biological profile.
Synthesis Methodology
The synthesis of this compound typically involves the reaction of various substituted pyridines with carboxylic acid derivatives. A notable method includes using alkenyl imine and ketone as starting materials, allowing for the construction of polysubstituted pyridine compounds through cycloaddition reactions without metal catalysts. This method has been reported to yield moderate to excellent results under mild conditions .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, this compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, indicating effective antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <125 |
| Escherichia coli | <150 |
| Klebsiella pneumoniae | <100 |
Case Study 1: Inhibition of PD-L1
A recent study explored the potential of pyridine derivatives as inhibitors of Programmed Death-Ligand 1 (PD-L1), a target in cancer immunotherapy. The evaluation involved comparing the binding affinity and inhibitory effects of various ligands, including those structurally related to this compound. The findings indicated that certain modifications enhanced their ability to disrupt PD-L1 interactions, suggesting a pathway for further development in cancer treatment .
Case Study 2: Cytotoxicity Against Cancer Cells
Another significant aspect of the biological activity of this compound involves its cytotoxic effects on cancer cell lines. In vitro studies have assessed the IC50 values against various cancer types, revealing that some derivatives exhibit potent cytotoxicity comparable to established chemotherapeutic agents. For example, one derivative showed an IC50 value of 20 nM against MCF-7 breast cancer cells, indicating a strong potential for development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
